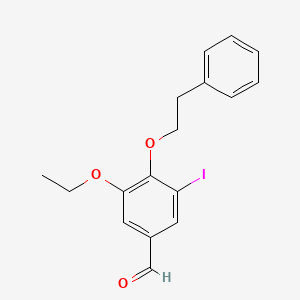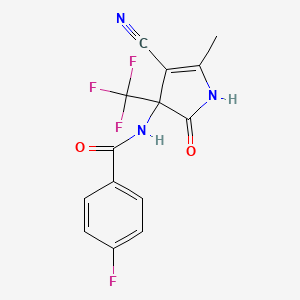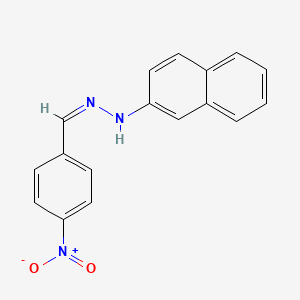
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE is an organic compound with the molecular formula C16H15IO3 It is a derivative of benzaldehyde, featuring ethoxy, iodo, and phenethyloxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE typically involves multi-step organic reactions. One common method includes the iodination of a suitable benzaldehyde precursor, followed by the introduction of ethoxy and phenethyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as iodine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZOIC ACID.
Reduction: 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZYL ALCOHOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-iod-4-(2-Phenylethoxy)benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Ethoxy-5-iod-4-(2-Phenylethoxy)benzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zur Modulation biochemischer Pfade führen. Das Vorhandensein des Iodatoms kann seine Reaktivität und Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen.
Ähnliche Verbindungen:
3-Ethoxy-4-methoxybenzaldehyd: Ein Derivat von Vanillin mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten.
3-Ethoxy-5-iod-4-(2-oxo-2-phenylethoxy)benzaldehyd: Eine eng verwandte Verbindung mit einer Oxogruppe anstelle einer Ethoxygruppe.
Einzigartigkeit: 3-Ethoxy-5-iod-4-(2-Phenylethoxy)benzaldehyd ist aufgrund der Kombination von Ethoxy-, Iod- und Phenylethoxygruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Einzigartigkeit macht es für spezifische Anwendungen wertvoll, bei denen diese Eigenschaften vorteilhaft sind.
Wirkmechanismus
The mechanism of action of 3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ETHOXY-5-IODO-4-(4-IODOBENZYLOXY)BENZALDEHYDE
- 3-ETHOXY-5-IODO-4-ISOPROPOXYBENZALDEHYDE
Uniqueness
3-ETHOXY-5-IODO-4-(PHENETHYLOXY)BENZALDEHYDE is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of ethoxy, iodo, and phenethyloxy groups provides a distinct profile compared to other similar compounds, making it valuable for targeted research applications.
Eigenschaften
Molekularformel |
C17H17IO3 |
|---|---|
Molekulargewicht |
396.22 g/mol |
IUPAC-Name |
3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H17IO3/c1-2-20-16-11-14(12-19)10-15(18)17(16)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3 |
InChI-Schlüssel |
CHZQYDMIRLXDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11087822.png)
![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
![2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11087825.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11087837.png)
![2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
![5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]](/img/structure/B11087850.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11087857.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate](/img/structure/B11087858.png)

![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11087878.png)
![7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11087893.png)
![1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea](/img/structure/B11087897.png)
